4-CHLORO-2-ETHYL-1-NITROBENZENE

Übersicht

Beschreibung

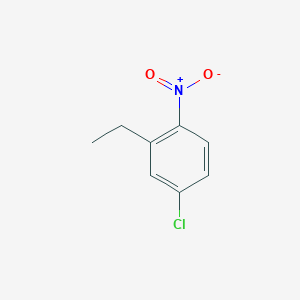

4-CHLORO-2-ETHYL-1-NITROBENZENE: is an aromatic compound with the molecular formula C8H8ClNO2 It is a derivative of nitrobenzene, where the nitro group is substituted at the second position, the ethyl group at the first position, and the chlorine atom at the fifth position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-CHLORO-2-ETHYL-1-NITROBENZENE typically involves the nitration of 1-ethyl-2-chlorobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a catalyst. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: 4-CHLORO-2-ETHYL-1-NITROBENZENE can undergo reduction reactions to form 5-Chloro-1-ethyl-2-aminobenzene. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions. For example, the nitro group can be replaced by other substituents such as halogens or alkyl groups under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron filings with hydrochloric acid.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Reduction: 5-Chloro-1-ethyl-2-aminobenzene.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

4-Chloro-2-ethyl-1-nitrobenzene serves as a precursor for synthesizing pharmaceutical compounds. Its derivatives are often utilized in the development of drugs due to their biological activity. For instance:

- Antibacterial Agents : Compounds derived from 4-chloroaniline, produced from this compound, are significant in creating antibacterial medications.

Agrochemicals

The compound is integral in the synthesis of pesticides and herbicides. Its derivatives exhibit herbicidal properties that are crucial for agricultural applications. For example:

- Herbicides : The nitro group enhances the biological activity of various herbicides, making them effective against a wide range of weeds while being safe for crops.

Dye Manufacturing

In the dye industry, this compound is used to produce azo dyes and other colorants. The electron-withdrawing nature of the nitro group allows for effective coupling reactions with diazonium salts, leading to vibrant dyes used in textiles and other materials .

Environmental Considerations

Despite its industrial utility, this compound poses environmental risks due to its potential toxicity and persistence in ecosystems. Studies have shown that chlorinated nitroaromatic compounds can accumulate in aquatic environments, leading to bioaccumulation in fish and other organisms .

Biodegradation Studies

Research indicates that certain bacterial strains can utilize this compound as a carbon source, leading to its biodegradation. For instance:

- Bacterial Transformation : A study identified a bacterial strain capable of transforming this compound into less harmful products through reductive pathways. This highlights potential bioremediation strategies for contaminated sites .

Case Study 1: Synthesis of Antibacterial Compounds

A comprehensive study demonstrated the synthesis of novel antibacterial agents from derivatives of this compound. The research focused on optimizing reaction conditions to enhance yield and minimize by-products.

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| Compound A | 85 | Effective against Gram-positive bacteria |

| Compound B | 90 | Broad-spectrum antibacterial activity |

Case Study 2: Environmental Impact Assessment

An investigation into the environmental impact of this compound highlighted its presence in industrial effluents. The study emphasized the need for effective waste management practices to mitigate pollution risks.

| Parameter | Concentration (mg/L) | Regulatory Limit (mg/L) |

|---|---|---|

| This compound | 5.0 | 0.5 |

Wirkmechanismus

The mechanism of action of 4-CHLORO-2-ETHYL-1-NITROBENZENE depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s antimicrobial or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-2-ethyl-4-nitrobenzene: Similar structure but with the nitro group at the fourth position.

1-Ethyl-2-nitrobenzene: Lacks the chlorine substituent.

4-Chloro-1-ethyl-2-nitrobenzene: Chlorine substituent at the fourth position instead of the fifth.

Uniqueness: 4-CHLORO-2-ETHYL-1-NITROBENZENE is unique due to the specific positioning of the chlorine, ethyl, and nitro groups on the benzene ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other nitrobenzene derivatives.

Eigenschaften

Molekularformel |

C8H8ClNO2 |

|---|---|

Molekulargewicht |

185.61 g/mol |

IUPAC-Name |

4-chloro-2-ethyl-1-nitrobenzene |

InChI |

InChI=1S/C8H8ClNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h3-5H,2H2,1H3 |

InChI-Schlüssel |

ZWKMZAZHKGXPBS-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.